REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[CH:6][C:7]=1[F:8].I[CH2:11][CH3:12].C(N(CC)CC)C>C(#N)C>[CH2:11]([S:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1)[CH3:12]
|
Name
|
|
Quantity
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1500 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)S
|
Name
|
|
Quantity
|
1.095 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
1.86 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To thick-walled reaction pressure tube
|
Type
|
CUSTOM
|
Details
|
The vessel was capped
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
Methylene chloride was added
|
Type
|
WASH
|
Details
|
the mixture was washed with water three times
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC1=CC(=C(C=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |